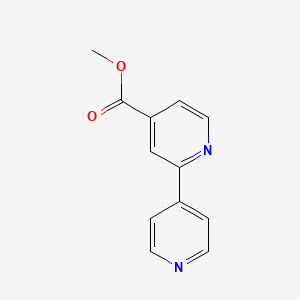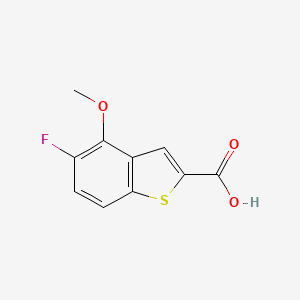
Methyl 2-(pyridin-4-yl)pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,4’]Bipyridinyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester typically involves the esterification of [2,4’]Bipyridinyl-4-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2,4’]Bipyridinyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,4’]Bipyridinyl-4-carboxylic acid methyl ester is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their catalytic and electronic properties .
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of metal-based drugs. Its ability to form stable complexes with metal ions makes it a candidate for developing therapeutic agents.
Industry
In the industrial sector, [2,4’]Bipyridinyl-4-carboxylic acid methyl ester is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities .
Mécanisme D'action
The mechanism of action of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal complexes formed. The molecular targets and pathways involved depend on the specific metal ion and the context of the application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely studied bipyridine compound known for its coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
2,2’-Bipyridine-4,4’-dicarboxylic acid: A compound similar to [2,4’]Bipyridinyl-4-carboxylic acid methyl ester but with two carboxylic acid groups instead of one ester group.
Uniqueness
[2,4’]Bipyridinyl-4-carboxylic acid methyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other bipyridine derivatives. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
methyl 2-pyridin-4-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-4-7-14-11(8-10)9-2-5-13-6-3-9/h2-8H,1H3 |
Clé InChI |
XQGCMTQZYKUNTG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC=C1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(3-Methylbut-1-y)-3-azabicyclo[3.1 .0]hexane-2,4-dione](/img/structure/B8398865.png)
![Ethyl[2-cyano-2-(2-phenylhydrazono)acetamido]formate](/img/structure/B8398874.png)


![2,4-Dihydroxy-8-phenylpyrazolo[1,5-a]-1,3,5-triazine](/img/structure/B8398907.png)
![(1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carbonyl chloride](/img/structure/B8398910.png)



